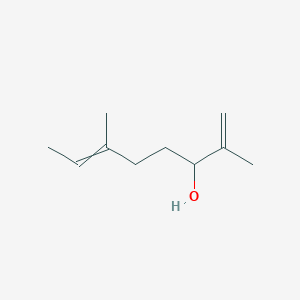

2,6-Dimethylocta-1,6-dien-3-ol

Description

Contextualization within Acyclic Monoterpenoid Chemistry

Acyclic monoterpenoids are a subclass of monoterpenes that lack a cyclic structure. foodb.caymdb.ca They are derived from the isoprenoid pathway and are characterized by their ten-carbon skeleton. Dimethyloctadienols, including the prominent compound linalool (B1675412) (3,7-dimethylocta-1,6-dien-3-ol), are tertiary alcohols and key members of this chemical family. ymdb.cachemicalbook.comebi.ac.uk Their structural diversity and presence in numerous plant species have made them a focal point in phytochemical research. researchgate.net These compounds are noted for their significant roles in plant biochemistry, acting as volatile signaling molecules, antimicrobial agents, and key precursors in the biosynthesis of other compounds. ebi.ac.ukwikipedia.orghmdb.ca

Isomeric Forms and Stereochemistry in Academic Investigation

The structural diversity of dimethyloctadienols is further expanded by the presence of isomers and stereoisomers, which have been a significant area of academic investigation. The position of double bonds and the stereochemistry at chiral centers give rise to distinct molecules with unique properties and biological activities.

(S)-3,7-Dimethylocta-1,6-dien-3-ol: Research Perspectives

(S)-3,7-Dimethylocta-1,6-dien-3-ol, also known as (+)-linalool or coriandrol, is one of the two enantiomers of linalool. wikipedia.orgnih.gov Research has shown that this specific stereoisomer possesses a distinct aroma, often described as sweet and floral. wikipedia.org It is a significant component of the essential oils of many plants, and its biosynthesis and biological roles have been a subject of interest in plant science and chemical ecology. researchgate.netwikipedia.org Studies have explored its potential as a flavoring agent. nih.gov

(R)-3,7-Dimethylocta-1,6-dien-3-ol: Research Perspectives

(R)-3,7-Dimethylocta-1,6-dien-3-ol, or (-)-linalool, is the other enantiomer of linalool. wikipedia.orgnih.gov Its scent is perceived differently from its (S)-counterpart, often characterized as more woody and lavender-like. wikipedia.org This enantiomer is also widespread in nature and has been the subject of numerous studies. nih.gov Research has focused on its biological activities, including its role as a component of fragrances. nih.gov The distinct sensory perceptions of the two enantiomers highlight the importance of stereochemistry in molecular interactions with biological systems.

Other Structural Variants and Research Significance

Beyond the well-studied isomers of linalool, other structural variants of dimethyloctadienol have been identified and investigated for their research significance. These include compounds with variations in the position of the hydroxyl group and the double bonds. For instance, 2,6-dimethylocta-1,7-dien-3-ol and 2,6-dimethylocta-1,5,7-trien-3-ol (B13832601) are other known isomers. lookchem.comnih.gov Research into these less common variants contributes to a broader understanding of the chemical diversity and biosynthetic plasticity within the dimethyloctadienol family.

Structure

3D Structure

Properties

CAS No. |

627-71-4 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

2,6-dimethylocta-1,6-dien-3-ol |

InChI |

InChI=1S/C10H18O/c1-5-9(4)6-7-10(11)8(2)3/h5,10-11H,2,6-7H2,1,3-4H3 |

InChI Key |

OSLMIIJINZJSGR-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)CCC(C(=C)C)O |

Origin of Product |

United States |

Natural Occurrence and Distribution in Biological Systems

Plant Metabolite Studies

As a plant metabolite, 2,6-dimethylocta-1,6-dien-3-ol is synthesized and emitted by certain plant species. These compounds play various roles in plant ecology, from defense to communication.

While direct identification of this compound is not always reported, the essential oils of other plants are rich in structurally related monoterpenoids. For instance, the essential oil from the leaves of Cistus creticus contains a variety of monoterpenes and sesquiterpenes, although this compound itself has not been listed as a major component in some studies. nih.govtandfonline.com Similarly, analyses of grapevine leaves (Vitis vinifera) have identified numerous volatile organic compounds, including a range of monoterpenes like linalool (B1675412) and geraniol (B1671447), which are isomers of the target compound. nih.govajevonline.org

Below is a table detailing some of the compounds identified in the methanolic extract of Artemisia annua alongside this compound.

| Compound Name | Retention Time (min) | Molecular Formula |

| 1,2-15,16-Diepoxyhexadecane | 3.173 | C16H30O2 |

| 1-Methylcycloheptanol | - | C8H16O |

| 3,5-Hexadien-2-ol, 2-methyl | 3.585 | C7H12O |

| Cholestan-3-ol, 2-methylene-, (3ß,5α) | 3.739 | C28H48O |

| 2,5-Octadecadiynoic acid, methyl ester | 3.871 | C19H30O2 |

| This compound | - | C10H18O |

Data sourced from studies on Artemisia annua. rjpbcs.comresearchgate.net

The concentration and presence of this compound can vary between different parts of a plant and among various cultivars. In Artemisia annua, this compound has been specifically identified in the flowers. rjpbcs.comresearchgate.net The flowering tops of plants are often rich in essential oils, as these volatile compounds can play a role in attracting pollinators or repelling herbivores that may feed on the reproductive parts of the plant.

Studies on different cultivars of grapevine (Vitis vinifera) have shown significant differences in the volatile composition of their leaves, particularly as the leaves mature. nih.gov While these studies did not specifically report on this compound, they highlight the principle that genetic variation between cultivars leads to distinct chemical profiles. This suggests that the presence and abundance of this compound could also differ among various cultivars of Artemisia annua or other producing species.

Plants produce a vast array of volatile organic compounds for specific ecological reasons. These can include defense against pests and pathogens, attracting pollinators, and communication with other plants. The production of irregular monoterpenes, a class to which this compound belongs, is a part of these complex interactions. nih.govnih.govcapes.gov.br

The emission of volatile compounds from grapevine leaves, for example, has been shown to be part of the plant's defense mechanism against pathogens. researchgate.netoup.com It is plausible that the production of this compound in Artemisia annua serves a similar protective function, although specific research on its ecological role is not widely available. The production of such compounds can be induced or altered in response to environmental stresses, such as herbivory or microbial attack.

Microbial Production and Metabolism

Microorganisms, including yeast and fungi, are known to produce a wide range of secondary metabolites, some of which are identical to those found in plants. They can also be utilized for the bioconversion of chemical compounds.

While direct biosynthesis of this compound by yeast and fungi has not been extensively documented in the reviewed literature, the microbial production of its isomer, linalool, is well-established. ymdb.ca Linalool is synthesized from geranyl diphosphate (B83284) (GPP), a common precursor for monoterpenes. google.com The biosynthetic pathway for GPP involves the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through the mevalonate (B85504) pathway in eukaryotes like yeast. google.com

Strains of the yeast Saccharomyces cerevisiae have been genetically engineered to produce linalool. google.com This demonstrates the potential for using microbial systems to synthesize specific monoterpenoids. The principles of metabolic engineering used for linalool production could theoretically be adapted to produce other isomers like this compound by introducing and optimizing the appropriate synthase enzymes. The production of another monoterpenoid, (R)-(-)-1-octen-3-ol, has also been successfully achieved in recombinant Saccharomyces cerevisiae. nih.govnih.gov

Microorganisms can be used to perform chemical transformations on existing molecules. This process, known as bioconversion or biotransformation, can be used to produce novel compounds or to modify the properties of existing ones. Several studies have investigated the biotransformation of monoterpenes like geraniol and linalool by various fungi.

For instance, the fungus Aspergillus niger has been shown to convert geraniol into other compounds, including linalool and α-terpineol. researchgate.net Similarly, Penicillium species can transform citral, a mixture of geranial and neral, into compounds such as geraniol and nerol (B1678202). researchgate.net The biotransformation of linalool by Aspergillus niger has also been studied, leading to the production of various linalool oxides. nih.govacs.orgacs.orgresearchgate.net These transformations demonstrate the enzymatic capability of fungi to modify the structure of acyclic monoterpenoids.

A denitrifying bacterium, strain 47Lol, has been shown to catalyze the regioselective isomerization of linalool to geraniol. oup.com This indicates that specific microbial enzymes exist that can interconvert these isomers. Such enzymatic activity could potentially be harnessed for the production of this compound from more abundant precursors.

The table below summarizes some reported microbial bioconversions of related monoterpenoids.

| Microorganism | Substrate | Major Products |

| Aspergillus niger | Geraniol | Linalool, α-terpineol |

| Penicillium sp. | Citral | Geraniol, Nerol |

| Aspergillus niger | Linalool | Linalool oxides |

| Strain 47Lol (bacterium) | Linalool | Geraniol |

| Mucor irregularis | Geraniol | Geranic acid |

Data sourced from various biotransformation studies. nih.govresearchgate.netresearchgate.netacs.orgacs.orgresearchgate.netoup.comnih.govacs.org

Occurrence in Other Natural Matrices (e.g., Honey)

Analyses of the volatile compounds present in honey have identified a wide array of substances that contribute to its aroma and flavor. These studies have not, however, reported the presence of this compound. A review of honey volatiles did mention the presence of hotrienol, a derivative of linalool, which is another isomer of the target compound. nih.gov

Biosynthesis

The biosynthetic pathways for many common monoterpenoids, such as geraniol (B1671447) and linalool (B1675412), are well understood and typically involve the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, leading to the formation of geranyl pyrophosphate (GPP). Specific enzymes then catalyze the conversion of GPP to the final terpenoid product.

Due to the lack of documented natural occurrence, the specific biosynthetic pathway and the enzymes involved in the production of 2,6-Dimethylocta-1,6-dien-3-ol in any organism have not been elucidated.

Chemical Synthesis and Production Methodologies

Conventional Organic Synthesis Approaches

Classical organic chemistry provides a robust toolbox for the construction of 2,6-dimethylocta-1,6-dien-3-ol and its analogs. These methods often rely on the stepwise formation of carbon-carbon and carbon-oxygen bonds using well-established reaction mechanisms.

Catalytic hydrogenation is a fundamental reaction in organic synthesis, typically involving the addition of hydrogen (H₂) across a double bond or to a carbonyl group in the presence of a metal catalyst. libretexts.org While direct synthesis of this compound involves unsaturation, hydrogenation is crucial for preparing its saturated analogs or for the reduction of functional groups in precursor molecules. The process is a thermodynamically favorable addition reaction that converts unsaturated compounds to saturated ones. libretexts.org

The choice of catalyst and reaction conditions is critical for achieving high selectivity. Common catalysts include insoluble metals like palladium (Pd), platinum (Pt), and nickel (Ni). libretexts.org For the conversion of esters to alcohols, copper chromium oxide has proven effective under high pressure. organicreactions.org In the context of terpene synthesis, platinum-based catalysts, sometimes modified with other metals like tin (Sn), are used for the stereoselective hydrogenation of substrates such as α-pinene and verbenone. researchgate.net The reaction typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond, a consequence of the substrate adsorbing onto the flat surface of the metal catalyst. libretexts.org

Table 1: Catalysts in Hydrogenation Reactions

| Catalyst | Precursor Type | Product Type | Reference |

|---|---|---|---|

| Palladium-on-Carbon (Pd-C) | Alkenes | Alkanes | libretexts.org |

| Platinum(IV) oxide (PtO₂) | Alkenes | Alkanes | libretexts.org |

| Raney Nickel (Ra-Ni) | Alkenes | Alkanes | libretexts.org |

| Copper Chromium Oxide | Esters | Alcohols | organicreactions.org |

| Platinum/Tin (Pt/Sn) | Terpenes (e.g., verbenone) | Terpene alcohols (e.g., cis-verbanol) | researchgate.net |

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-oxygen bonds, offering high efficiency and functional group tolerance. researchgate.netcapes.gov.br These reactions are central to the synthesis of complex molecules, including unsaturated alcohols. researchgate.net One prominent application is the cross-coupling of alcohols and olefins, which can construct complex ethers and, by extension, alcohol-containing structures. nih.gov

Mechanistically, many palladium-catalyzed reactions involving unsaturated alcohols proceed through the formation of a π-allyl-palladium intermediate. acs.org The hydroxyl group of an allylic alcohol is typically a poor leaving group, but its reactivity can be enhanced, for example, by using a Lewis acid co-catalyst. researchgate.net Palladium catalysts can also facilitate the aerobic oxidation of alcohols or the dehydrogenative cross-coupling of alcohols with other molecules, providing routes to functionalized products like α,β-unsaturated aldehydes. researchgate.net

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of bioactive molecules, as different stereoisomers can have distinct properties. Stereoselective synthesis aims to produce a specific stereoisomer of a product. rsc.org For terpene alcohols with multiple stereocenters, such as the related compound (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol, enantioselective strategies are essential. researchgate.net

These strategies often involve:

Chiral Catalysts: Using a catalyst that is itself chiral to influence the stereochemical outcome of the reaction.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the reaction, after which the auxiliary is removed.

Chiral Substrates: Starting with a molecule from the "chiral pool" that already possesses the desired stereochemistry at one or more centers.

Enzymatic reactions are also a key part of stereoselective synthesis, where enzymes act as highly specific chiral catalysts. For instance, the enzymatic formation of oxidized linalool (B1675412) derivatives has been studied, highlighting the potential for biocatalysis in achieving high stereoselectivity. researchgate.net

Biotechnological Production Methods

Biotechnological approaches offer a sustainable alternative to chemical synthesis for producing terpenoids. nih.gov These methods utilize microbial cell factories that are engineered to convert simple carbon sources, like sugars, into complex, high-value chemicals. nih.gov

The production of terpenoids in engineered microbes like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae has become a major focus of metabolic engineering. nih.govmdpi.com These microorganisms are advantageous due to their rapid growth, well-understood genetics, and the ability to perform complex biosynthetic pathways. mdpi.com

The core strategy involves hijacking the cell's natural isoprenoid biosynthesis pathways—the mevalonate (B85504) (MVA) pathway (common in eukaryotes like yeast) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway (common in bacteria). nih.govmdpi.com Both pathways produce the universal five-carbon precursors for all terpenoids: isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov

Engineering efforts typically focus on:

Overexpression of Key Enzymes: Increasing the levels of rate-limiting enzymes in the MVA or MEP pathway to boost the supply of IPP and DMAPP. nih.gov

Introduction of Terpene Synthases (TPS): Inserting genes from plants or other organisms that encode for the specific enzyme that converts isoprenoid precursors into the target terpene, such as this compound. oup.com

Expression of Cytochrome P450s: For functionalized terpenes, co-expression of cytochrome P450 enzymes is often required to add hydroxyl groups or perform other modifications. nih.gov

Table 2: Comparison of Microbial Host Systems for Terpenoid Production | Host Organism | Native Isoprenoid Pathway | Key Advantages | Reference | |---|---|---|---| | Saccharomyces cerevisiae | Mevalonate (MVA) | Generally Regarded As Safe (GRAS) status, robust for industrial fermentation, endogenous MVA pathway. nih.govoup.com | | Escherichia coli | Methylerythritol Phosphate (B84403) (MEP) | Fast growth, well-established genetic tools, high product yields for some terpenes. mdpi.com |

To maximize the efficiency and economic viability of microbial production, integrated bioprocesses are developed. These systems combine fermentation with other unit operations to improve product yield, purity, and recovery. nih.gov

A key challenge in producing volatile terpenes is product loss through evaporation and toxicity to the host cells at high concentrations. A common integrated approach is the use of a two-phase fermentation system . mdpi.com In this setup, an organic solvent (e.g., isopropyl myristate) is added to the aqueous fermentation broth. The solvent captures the volatile terpene product, preventing its loss and reducing its concentration in the aqueous phase, thereby alleviating feedback inhibition and cellular toxicity. mdpi.com

For stereospecific production, the principles of engineered microorganism fermentation are combined with the selection or engineering of highly stereoselective terpene synthase enzymes. By choosing a synthase that produces only the desired stereoisomer of this compound, the fermentation process can be designed for high stereochemical purity from the outset. This "biorefinery" concept aims for a sustainable, 'zero waste' production system by maximizing the conversion of raw feedstock into high-value products. nih.gov

Comparative Analysis of Synthetic Routes: Efficiency and Selectivity

The synthesis of this compound can be achieved through various chemical and biotechnological routes, each with distinct advantages and disadvantages concerning efficiency (yield) and selectivity.

Chemical Synthesis Routes:

A predominant industrial method for producing linalool involves the pyrolysis of cis-2-pinanol (B1609434), which is derived from α-pinene, a major component of crude sulfate (B86663) turpentine. core.ac.uk This high-temperature process (600-650°C) involves the isomerization of cis-2-pinanol to linalool. core.ac.uk However, a significant drawback of this method is its lack of selectivity, as the harsh reaction conditions can lead to the decomposition of the desired product. core.ac.uk

Another established chemical synthesis starts from camphene, which itself is often produced from pinenes. essencejournal.com Other semi-synthetic approaches utilize terpenes such as geraniol (B1671447), nerol (B1678202), and myrcene (B1677589) as starting materials. essencejournal.com Total organic synthesis from 2-methyl-2-hepten-6-one is also a viable, albeit potentially more complex, route. essencejournal.comnih.gov A notable issue with some synthetic linalool is the potential for impurities, including dihydrolinalool, dehydrolinalool, and chlorinated compounds, which can negatively impact the final aroma profile. essencejournal.comnih.gov

Research has also explored more controlled synthetic methods. For instance, a patented process describes the production of 2,6-dimethyl-1,5-heptadien-3-ol with a crude yield of up to 86.7% and purity of 81.7% under specific reaction conditions. google.com

Table 1: Comparative Analysis of Chemical Synthesis Routes for this compound

| Synthetic Route | Starting Material(s) | Key Process | Reported Yield/Purity | Selectivity Considerations |

| Pyrolysis of cis-2-pinanol | α-Pinene | High-temperature isomerization | Variable, process is not very selective core.ac.uk | Low selectivity due to product decomposition at high temperatures. core.ac.uk |

| Synthesis from Camphene | Camphene (from pinenes) | Multi-step chemical conversion | Data not specified | Potential for by-product formation. |

| Semi-synthesis from Terpenes | Geraniol, Nerol, Myrcene | Chemical modification | Data not specified | Dependent on the specific reaction pathway and conditions. |

| Total Organic Synthesis | 2-Methyl-2-hepten-6-one | Multi-step organic synthesis | Data not specified | Can be designed for high selectivity but may involve more steps. |

| Patented Grignard-type Reaction | Not specified | Reaction with n-butyllithium | Crude Yield: 75.7-86.7%, Purity: 76.7-83.0% google.com | Good yield and purity reported under optimized conditions. google.com |

Biotechnological Production Methods:

Metabolic engineering of microorganisms offers a promising alternative for the production of this compound. This approach leverages the biosynthetic pathways within organisms like Escherichia coli and Saccharomyces cerevisiae to convert simple carbon sources into the desired product.

A key strategy involves the introduction of a linalool synthase (LS) or a bifunctional linalool/nerolidol synthase (bLinS) into the host organism. nih.govresearchgate.net The efficiency of these systems can be significantly enhanced by engineering the upstream metabolic pathways to increase the supply of the precursor molecule, geranyl pyrophosphate (GPP). nih.govnih.gov

One innovative approach is the implementation of the isopentenol (B1216264) utilization pathway (IUP), which can bypass the complex native mevalonate (MVA) pathway and lead to a substantial increase in linalool production. nih.gov For example, combining a linalool/nerolidol synthase with the IUP in E. coli resulted in an 800-fold increase in linalool production. nih.gov In Saccharomyces cerevisiae, the introduction of the IUP, coupled with further genetic modifications and optimization of culture conditions, led to a maximum linalool titer of 142.88 mg/L. nih.gov

The choice of the linalool synthase enzyme is also critical. Plant-derived linalool synthases often exhibit low catalytic efficiency when expressed in microbial hosts. nih.gov However, specific synthases, such as AaLS1 from Actinidia arguta, have shown superior performance in producing (S)-linalool with high enantiomeric excess. nih.gov

Table 2: Comparative Analysis of Biotechnological Production Routes for this compound

| Production System | Host Organism | Key Genetic Modifications | Reported Titer/Yield | Selectivity Considerations |

| Isopentenol Utilization Pathway (IUP) & bLinS | Escherichia coli | Introduction of IUP and linalool/nerolidol synthase (bLinS) | 800-fold increase in production nih.gov | High selectivity for linalool can be achieved. nih.gov |

| Engineered MVA Pathway & Linalool Synthase | Saccharomyces cerevisiae | Introduction of IUP, IDI1, ERG20F96W-N127W, t26AaLS1 | 142.88 mg/L nih.gov | High enantio-selectivity for (S)-linalool with AaLS1 synthase. nih.gov |

| Engineered MVA Pathway & Linalool Synthase | Rhodotorula toruloides | Manipulation of the mevalonate pathway | 2.59 g/L in a 3 L bioreactor researchgate.net | High selectivity for linalool production. researchgate.net |

Reactivity and Chemical Transformations of 2,6 Dimethylocta 1,6 Dien 3 Ol

Isomerization Reactions

Isomerization reactions of 2,6-dimethylocta-1,6-dien-3-ol can lead to the formation of other valuable monoterpene alcohols, such as geraniol (B1671447) and nerol (B1678202). These transformations are often catalyzed and are of interest for the synthesis of fragrance and flavor compounds.

The isomerization of this compound to its more commercially significant isomers, geraniol ((2E)-3,7-dimethylocta-2,6-dien-1-ol) and nerol ((2Z)-3,7-dimethylocta-2,6-dien-1-ol), involves the shift of the double bond and the repositioning of the hydroxyl group. nih.govymdb.ca This type of allylic rearrangement is a key transformation in terpene chemistry. Studies on the isomerization of geraniol itself have shown that it can be converted to other isomers like linalool (B1675412), highlighting the complex equilibrium that can exist between these related monoterpenols. d-nb.inforesearchgate.net

Various catalysts have been investigated to facilitate the isomerization of terpene alcohols. For instance, studies on geraniol isomerization have utilized natural zeolites like sepiolite (B1149698) and clinoptilolite, as well as diatomite and alum. nih.govbibliotekanauki.pl These solid acid catalysts can promote the rearrangement of the carbon skeleton and functional groups. The reaction conditions, such as temperature and catalyst concentration, significantly influence the conversion and the selectivity towards specific isomers. nih.govd-nb.infobibliotekanauki.pl For example, in the presence of sepiolite, geraniol has been observed to isomerize to linalool, nerol, and other products. bibliotekanauki.pl The use of micro- and micro-mesoporous BEA-type zeolites has also been explored for geraniol isomerization, leading to the formation of linalool and nerol among other products. d-nb.info

Oxidation Reactions

The double bonds and the hydroxyl group in this compound make it susceptible to various oxidation reactions, leading to a range of oxygenated derivatives.

Ozonolysis of unsaturated compounds like this compound involves the reaction with ozone. Theoretical studies on the ozonolysis of the related compound, geraniol, show that the reaction proceeds through the formation of primary ozonides at the double bonds, which then decompose to form carbonyl oxides and carbonyl compounds. acs.org These intermediates can undergo further reactions to yield a variety of products. The gas-phase reaction of geraniol with ozone has been studied, and the rate constant for this reaction has been determined. researchgate.net The products identified from the ozonolysis of geraniol include acetone, glycolaldehyde, and 4-oxopentanal, indicating the cleavage of the double bonds. researchgate.net

The double bonds in this compound can be hydroxylated to form diols. This can be achieved through various methods, including microbial transformation. For example, the biotransformation of linalool, an isomer of this compound, by fungi can lead to the formation of hydroxylated products like (2E)-2,6-dimethylocta-2,7-diene-1,6-diol. thegoodscentscompany.com The air-oxidation of linalool also yields diols such as 2,6-dimethylocta-3,7-diene-2,6-diol and 2,6-dimethylocta-1,7-diene-3,6-diol. researchgate.netresearchgate.net These reactions demonstrate the potential for converting this compound into polyhydroxylated compounds.

Autoxidation, or the reaction with atmospheric oxygen, is a common process for many terpenes. Linalool, an isomer of this compound, is known to autoxidize upon exposure to air. researchgate.net This process leads to the formation of hydroperoxides as primary oxidation products. researchgate.net These hydroperoxides can then be converted into more stable secondary oxidation products, including various diols and other oxygenated compounds. researchgate.net The identified autoxidation products of linalool include 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol and 6-hydroperoxy-3,7-dimethylocta-1,7-diene-3-ol, which can further transform into diols like 2,6-dimethylocta-3,7-diene-2,6-diol and 2,6-dimethylocta-1,7-diene-3,6-diol. researchgate.net

Interactive Data Table

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight (g/mol) | PubChem CID |

|---|---|---|---|---|

| This compound | This compound | C10H18O | 154.25 | 71382923 |

| Geraniol | (2E)-3,7-Dimethylocta-2,6-dien-1-ol | C10H18O | 154.25 | 637566 |

| Nerol | (2Z)-3,7-Dimethylocta-2,6-dien-1-ol | C10H18O | 154.25 | 643830 |

| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | C10H18O | 154.25 | 6549 |

| (2E)-2,6-Dimethylocta-2,7-diene-1,6-diol | (2E)-2,6-Dimethylocta-2,7-diene-1,6-diol | C10H18O2 | 170.25 | 5280678 |

| 2,6-Dimethylocta-3,7-diene-2,6-diol | 2,6-Dimethylocta-3,7-diene-2,6-diol | C10H18O2 | 170.25 | 101455 |

| 2,6-Dimethylocta-1,7-diene-3,6-diol | 2,6-Dimethylocta-1,7-diene-3,6-diol | C10H18O2 | 170.25 | 5362855 |

| Acetone | Propan-2-one | C3H6O | 58.08 | 180 |

| Glycolaldehyde | 2-Hydroxyacetaldehyde | C2H4O2 | 60.05 | 755 |

| 4-Oxopentanal | 4-Oxopentanal | C5H8O2 | 100.12 | 74240 |

Dehydration Processes

Dehydration of this compound involves the elimination of a water molecule, a reaction that can be initiated under either acidic or enzymatic conditions. This process is of interest as it can lead to the formation of various hydrocarbons, including structurally diverse trienes and diols.

While specific studies on the dehydration of this compound are not extensively detailed in the available literature, the dehydration of similar terpene alcohols, such as p-menthan-8-ol, provides insight into the potential products. researchgate.net The dehydration of these alcohols can result in a mixture of isomeric unsaturated hydrocarbons. In the case of this compound, the elimination of water could lead to the formation of a conjugated or non-conjugated triene system. The specific products formed would be dependent on the reaction conditions, including the catalyst used and the temperature.

Furthermore, under certain conditions, intramolecular reactions could potentially lead to the formation of cyclic ethers or diols, although the formation of trienes is generally more favored in acid-catalyzed dehydration reactions of allylic alcohols.

The enzymatic dehydration of alcohols presents a green and highly selective alternative to chemical methods. Linalool dehydratase isomerase (LinD), an enzyme found in the bacterium Castellaniella defragrans, is known to catalyze the dehydration of linalool, a structural isomer of this compound, to β-myrcene. nih.gov This enzyme has demonstrated a broad substrate specificity, suggesting it could potentially act on other tertiary terpene alcohols. nih.gov

Enzymatic processes for the dehydration of primary and secondary alcohols to form primary alkenes have also been explored, utilizing linalool dehydratases/isomerases. google.com These studies highlight the potential for biocatalytic routes to transform this compound into valuable olefinic compounds. The degradation of terpenes like geraniol and citronellol (B86348) often begins with the oxidation of the alcohol group, indicating that enzymatic pathways are a key part of terpene metabolism. dtic.mil

Reactions with Radicals (e.g., OH Radicals)

The reaction of unsaturated alcohols with hydroxyl (•OH) radicals is of significant interest, particularly in atmospheric chemistry. These reactions can proceed via two main pathways: addition of the •OH radical to the carbon-carbon double bonds or abstraction of a hydrogen atom. acs.org The •OH radical is highly electrophilic and will readily add to the electron-rich double bonds of this compound. hydrogenlink.com

Studies on various unsaturated aliphatic alcohols have shown that •OH radical addition is the predominant reaction pathway. acs.org This addition results in the formation of a carbon-centered radical, which can then undergo further reactions, such as addition of molecular oxygen in an atmospheric environment. Hydrogen abstraction typically occurs from the allylic position or the carbon bearing the hydroxyl group. For unsaturated alcohols, abstraction from the allylic position is a measurable competing pathway. acs.org The presence of a hydroxyl group can influence the reaction mechanism and the subsequent products formed. nsf.gov

The general reactivity of hydroxyl radicals with organic compounds is high, leading to a variety of oxidation products. hydrogenlink.com In the case of this compound, the reaction with •OH radicals would likely lead to a complex mixture of oxygenated products, including diols and carbonyl compounds.

Functional Group Transformations

The hydroxyl group and the double bonds in this compound are amenable to various functional group transformations, such as esterification and hydrogenation.

Esterification of this compound would involve the reaction of its hydroxyl group with a carboxylic acid or its derivative to form an ester. This transformation is a common method for modifying the properties of natural compounds. While specific examples for this compound are not prevalent, the esterification of structurally similar terpene alcohols like geraniol and linalool is well-documented.

Enzymatic esterification, often employing lipases, is a widely used technique. For instance, eugenyl acetate (B1210297) has been synthesized from eugenol (B1671780) using various lipases, and cinnamyl esters have been produced through enzymatic reactions. acs.org These enzymatic methods are valued for their high selectivity and mild reaction conditions. acs.org The table below summarizes the enzymatic esterification of various secondary metabolite compounds, providing an indication of the types of transformations that could be applied to this compound.

| Compound | Reagent | Enzyme | Yield (%) |

| Cinnamic acid | Ethanol | Lipozyme TLIM | 86 |

| Cinnamic acid | Butanol | Novozym 435 | 46 |

| Cinnamic acid | Benzyl alcohol | Lipozyme TLIM | 79.88 |

| Eugenol | Caprylic acid | Lipozyme TLIM | 72 |

| 3,7-Dimethylocta-2,6-dien-1-ol | Vinyl acetate | Pseudomonas cepacia lipase | 99 |

This table presents data for the esterification of various secondary metabolites to illustrate the potential for similar reactions with this compound. acs.org

The two carbon-carbon double bonds in this compound can be reduced to single bonds through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.orgyoutube.com The hydrogenation of alkenes is an exothermic process that results in the formation of a saturated alkane. libretexts.org

The process involves the adsorption of both the hydrogen gas and the alkene onto the surface of the metal catalyst. The hydrogen atoms are then added across the double bond in a syn-addition fashion, meaning they add to the same face of the double bond. libretexts.orgkhanacademy.org For this compound, complete hydrogenation would yield 2,6-dimethyloctan-3-ol.

It is also possible to achieve partial hydrogenation to selectively reduce one of the double bonds. For example, using a "poisoned" catalyst like Lindlar's catalyst can allow for the reduction of an alkyne to a cis-alkene, and similar principles of catalyst modification could potentially be applied to achieve selective hydrogenation of one of the double bonds in a diene system. youtube.com

Epoxidation and Hydrolysis of Epoxides

The presence of two double bonds in this compound allows for epoxidation reactions. Analogous to linalool, the double bond at the 6,7-position is more nucleophilic and therefore more readily epoxidized. vnu.edu.ua

The epoxidation of the analogous compound linalool with peroxy acids, such as peroxybenzoic acid or m-chloroperbenzoic acid (mCPBA), preferentially occurs at the more substituted C6-C7 double bond to yield 6,7-epoxy-linalool. vnu.edu.ua This intermediate is often unstable under acidic conditions and can rapidly undergo intramolecular cyclization to form five- and six-membered cyclic ethers known as linalool oxides. vnu.edu.ua The use of a cetylpyridinium (B1207926) peroxyphosphotungstate catalyst with hydrogen peroxide has been shown to be an effective system for the oxidation of linalool to furanoid and pyranoid linalool oxides, achieving a total yield of 80.1% under optimized conditions. nih.gov

Enzymatic epoxidation offers a greener alternative. Lipases, in the presence of hydrogen peroxide, can catalyze the epoxidation of linalool. google.com

The resulting epoxides can be hydrolyzed to form the corresponding diols. This hydrolysis can be achieved under aqueous conditions, and the reaction can be promoted by heating in water, which can act as a modest acid catalyst. acs.org Enzymatic hydrolysis of geraniol-derived epoxides using epoxide hydrolases has been demonstrated as an effective method for producing enantiopure vicinal diols, highlighting a chemoenzymatic route to these valuable intermediates. vu.nlresearchgate.net

Table 1: Catalytic Systems for the Epoxidation of Linalool

| Catalyst System | Oxidant | Main Products | Yield | Reference |

| m-Chloroperbenzoic acid (mCPBA) | - | Linalool oxides (furanoid and pyranoid) | Moderate | vnu.edu.ua |

| Cetylpyridinium peroxyphosphotungstate | 30% H₂O₂ | Furanoid and pyranoid linalool oxides | 80.1% | nih.gov |

| Lipase (Chirazym C2 L2 or Novozym 435) | 30% H₂O₂ | Linalool oxides | Not specified | google.com |

| Cobalt catalyst | - | Linalool epoxide | High | researchgate.netkaust.edu.sa |

| Na₇PW₁₁O₃₉ | H₂O₂ | Linalool oxides and diepoxide | Not specified | rsc.org |

Halogenation Reactions

The bromocycloetherification of (S)-linalool using reagents like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCO) results in the formation of a mixture of brominated tetrahydrofuran (B95107) and tetrahydropyran (B127337) derivatives. nih.gov However, this reaction often suffers from poor stereo- and regioselectivity due to the small steric difference between the methyl and vinyl groups attached to the tertiary alcohol carbon. nih.gov

The reaction proceeds via an initial electrophilic attack of a bromine cation equivalent on one of the double bonds, followed by intramolecular attack by the hydroxyl group to form the cyclic ether. The competition between the formation of five-membered (tetrahydrofuran) and six-membered (tetrahydropyran) rings is a key feature of this transformation. nih.gov

Table 2: Products of Bromocycloetherification of (S)-Linalool

| Reagent | Products | Selectivity | Reference |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TBCO) | Mixture of brominated tetrahydrofurans and tetrahydropyrans | Poor | nih.gov |

Cyclization Reactions

The tertiary alcohol and the diene system in this compound allow for a variety of acid-catalyzed cyclization reactions. These reactions are well-documented for its isomer, linalool, and are expected to proceed similarly.

Under acidic conditions, linalool readily undergoes cyclization to form a variety of cyclic monoterpene ethers and alcohols. The initial step involves the protonation of the hydroxyl group, followed by the loss of water to form a tertiary carbocation. This carbocation can then be attacked by one of the double bonds, leading to the formation of cyclic intermediates, which can then be trapped by water or undergo further rearrangements.

The treatment of linalool with acid-leached clinoptilolite or other acidic catalysts can lead to dehydration and cyclization, yielding a mixture of terpenic hydrocarbons and cyclic ethers. researchgate.net A one-pot reaction involving dehydration, cyclization, and hydrogenation of linalool using a dual catalyst system of Amberlyst-15 and Pd/C has been shown to produce a mixture of p-menthane (B155814) and 2,6-dimethyloctane, which has potential as a sustainable aviation fuel. nih.govdntb.gov.uascienceopen.com

The intramolecular cyclization of the unstable 6,7-epoxy-linalool, formed during epoxidation, is a key route to the formation of furanoid (cis- and trans-2-(5-methyl-5-vinyl-tetrahydro-furan-2-yl)-propan-2-ol) and pyranoid (cis- and trans-2,2,6-trimethyl-6-vinyl-tetrahydro-pyran-3-ol) linalool oxides. vnu.edu.ua The product distribution between the five- and six-membered rings can be influenced by the reaction conditions and the catalyst used. nih.govrsc.org

Table 3: Products of Linalool Cyclization under Different Conditions

| Catalyst/Conditions | Reaction Type | Main Products | Reference |

| Acid-leached clinoptilolite | Dehydration, Cyclization | Terpenic hydrocarbons, cyclic ethers | researchgate.net |

| Amberlyst-15 and Pd/C | Dehydration, Cyclization, Hydrogenation | p-Menthane, 2,6-Dimethyloctane | nih.govdntb.gov.uascienceopen.com |

| Acid-catalyzed (from epoxidation) | Intramolecular cyclization of epoxide | Furanoid and pyranoid linalool oxides | vnu.edu.ua |

Derivatives and Analogues of Dimethyloctadienols

Structurally Modified Derivatives

Structural modifications of the basic dimethyloctadienol skeleton have led to the development of novel compounds with diverse applications, from fragrances to potential pharmaceuticals.

The synthesis of new dimethyloctadiene structures often involves strategic chemical reactions that alter the carbon skeleton or introduce new functional groups. Methodologies for creating novel molecular frameworks can range from classical organic reactions to modern catalytic processes. youtube.comrice.edu For instance, the synthesis of 1,4-diaryl-1,3-butadiynes terminated by specific naphthalene (B1677914) fragments has been achieved through Glaser–Hay oxidative dimerization, showcasing a method to build complex conjugated systems. beilstein-journals.org Another approach involves the phosphine-catalyzed isomerization of α-succinimide-substituted allenoates, which leads to 3,4-disubstituted maleimide (B117702) derivatives. mdpi.com These methods highlight the diverse strategies employed to create novel structures from foundational chemical motifs. mdpi.comresearchgate.net

Furthermore, the development of new synthetic methods is crucial for accessing complex molecules efficiently. For example, a streamlined method for synthesizing piperidines, a common structure in pharmaceuticals, combines biocatalytic oxidation with radical cross-coupling, significantly reducing the number of synthetic steps required. rice.edu Similarly, diversity-oriented synthesis allows for the creation of a variety of complex polycyclic frameworks from common starting materials by subtly changing reaction conditions or protecting groups. mdpi.com

Ether analogues of dimethyloctadienols, such as linalyl ethers, are important substrates for studying reaction mechanisms, particularly cyclization reactions. The ether linkage can influence the reactivity of the nearby double bonds. For example, the nih.govnih.gov-Wittig rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether can be directed to produce 2,6-dimethyl-1,5-heptadien-3-ol with high selectivity and yield by carefully choosing the base and reaction conditions. google.com This reaction's selectivity is attributed to the structural characteristics of the ether, which limit proton abstraction to a specific position. google.com

The cyclization of linalool (B1675412) and its derivatives, including ethers, can be catalyzed by various means, including acid catalysts and enzymes, to form cyclic ethers like linalool oxides (furanoid and pyranoid). researchgate.netuniroma1.it One-pot synthesis routes have been developed for the oxidation of linalool to its corresponding furanoid and pyranoid oxides using hydrogen peroxide and a lacunar Keggin heteropolyacid salt catalyst. rsc.org These reactions often proceed through the formation of an epoxide intermediate which then undergoes intramolecular cyclization. rsc.org The study of these cyclizations provides insight into cationic cascade reactions and can be influenced by confinement within nanometric capsules, mimicking enzyme-like catalysis. uniroma1.it

The incorporation of aromatic rings into the dimethyloctadienol structure gives rise to derivatives with distinct properties. These aromatic derivatives are often synthesized for applications in fragrance, materials science, and as intermediates for more complex molecules. Aromatic compounds like benzaldehyde (B42025) can be used as starting materials in condensation reactions to create larger structures. For example, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with aromatic aldehydes can produce 4-arylidenepyrazolone derivatives. mdpi.com

The naming of these derivatives follows standard IUPAC nomenclature for aromatic compounds, where the benzene (B151609) ring can be the parent structure or a substituent. youtube.com For instance, an isopropyl group attached to a benzene ring is known as cumene (B47948) or isopropylbenzene. youtube.com The synthesis of these derivatives can involve reactions like the Knoevenagel condensation or Michael addition, using precursors such as 4,4'-oxydibenzaldehyde to create complex structures linked by an ether bond. mdpi.comnih.gov

Polyols and diols are derivatives where additional hydroxyl groups are introduced into the dimethyloctadiene structure. A key example is 3,7-dimethylocta-1,7-diene-3,6-diol, a known monoterpene polyol found in grapes. researchgate.netnist.gov The formation of these polyols can occur through biological or chemical oxidation of parent monoterpenes like linalool. nih.gov The biotransformation of linalool by fungi such as Aspergillus niger can yield various oxidized products, including diols and triols. researchgate.net

The stereoselective synthesis of these diols is of significant interest for enantioselective analysis and for producing reference compounds. For instance, the stereoselective synthesis of (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol has been reported. researchgate.net These compounds are often analyzed for their enantiomeric distribution in natural products like wine grapes. researchgate.net Another related diol, 2,6-dimethyl-3,7-octadiene-2,6-diol, is classified as a tertiary alcohol and has been identified in yeast metabolomes. ymdb.ca

| Compound Name | Parent Compound | Synthesis/Formation Method | Source/Application | Reference |

|---|---|---|---|---|

| 3,7-Dimethylocta-1,7-diene-3,6-diol | Linalool | Stereoselective synthesis, Fungal biotransformation | Found in grapes, Used as a stereochemical reference | researchgate.netresearchgate.net |

| 2,6-Dimethyl-3,7-octadiene-2,6-diol | - | Identified in metabolomic studies | Yeast metabolome | ymdb.ca |

| 8-Hydroxylinalool | Linalool | Fungal biotransformation, Mammalian metabolism | Metabolite in rats, Intermediate in lilac aldehyde formation | researchgate.netnih.gov |

| 2,6-dimethyl-3,7-octadien-2,6-diol | Linalool | Enzymatic formation | Found in papaya and grapes |

Conjugated Diene Systems and Their Properties

While 2,6-dimethylocta-1,6-dien-3-ol is a non-conjugated diene, its derivatives can be synthesized to feature a conjugated diene system, where double and single bonds alternate. This conjugation leads to enhanced stability and unique reactivity. libretexts.org The stability of conjugated dienes stems from the delocalization of π-electrons across the overlapping p-orbitals of the sp²-hybridized carbons. vanderbilt.edupressbooks.pub This stabilization can be quantified by comparing the heat of hydrogenation of a conjugated diene to that of a similar non-conjugated diene; the conjugated system releases less energy, indicating greater stability. pressbooks.pubchemistrysteps.com

Conjugated dienes can exist in different conformations, such as s-cis and s-trans, which are interconvertible by rotation around the central single bond. pressbooks.pubchemistrysteps.com The s-cis conformation is crucial for participation in pericyclic reactions like the Diels-Alder reaction, a powerful tool for forming six-membered rings. vanderbilt.educhemistrysteps.com The reactivity of conjugated dienes is distinct from isolated dienes; for example, they can undergo 1,4-addition reactions in addition to the typical 1,2-addition seen in simple alkenes. chemistrysteps.com An example of a related conjugated system is 2,6-dimethyl-1,5,7-octatrien-3-ol, which contains a conjugated diene moiety at one end of the molecule. thegoodscentscompany.com

Mechanistic Insights from Analogous Reactions

Studying the reactions of dimethyloctadienol analogues provides valuable mechanistic insights that can be applied to a broader range of chemical transformations. The acid-catalyzed cyclization of compounds like linalool and its derivatives is a classic example used to study carbocation rearrangements and intramolecular additions. nih.govuniroma1.it These reactions can lead to a variety of cyclic products, and the product distribution can offer clues about the stability of intermediate carbocations and the kinetics of competing pathways. uniroma1.it

The cyclization of neryl chloride analogues, catalyzed by chiral ureas, has been shown to proceed through a concerted pathway where the nucleophilic olefin participates in displacing the chloride leaving group. nih.gov This avoids the formation of simple elimination products and allows for high enantioselectivity. nih.gov Kinetic and computational studies of such reactions help to elucidate the transition state structures and the non-covalent interactions responsible for catalysis and stereocontrol. nih.gov Similarly, manganese(III)-induced radical additions to 3,7-dimethylocta-1,6-diene have been examined to understand the regioselectivity of radical attack on different double bonds within the same molecule. rsc.org These studies reveal that the nature of the radical-generating species influences whether the reaction occurs at the 1,2- or 6,7-position, sometimes leading to cyclopentane (B165970) derivatives through ring closure. rsc.org

Advanced Analytical Methodologies for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2,6-dimethylocta-1,6-dien-3-ol. The gas chromatograph separates individual components from a mixture based on their boiling points and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral fingerprint for identification.

The electron ionization (EI) mass spectra of these terpenoids are characterized by fragmentation patterns resulting from cleavages near the functional groups and branch points of the molecule. chemicalbook.com Tentative identification of compounds is often achieved by comparing the acquired mass spectra against extensive spectral libraries. sielc.com

Since this compound contains a chiral center at the C3 position, its enantiomers, (R) and (S), can exist. These stereoisomers often exhibit different biological and sensory properties. Enantioselective capillary GC is the primary method for their separation and analysis. This technique utilizes a chiral stationary phase (CSP), typically based on modified cyclodextrins, which interacts diastereomerically with the enantiomers, leading to different retention times.

For instance, the chiral separation of the structurally similar compound linalool (B1675412) is well-documented. Various modified cyclodextrin-based columns, such as those with permethylated or acetylated derivatives, are employed to resolve its (R)- and (S)-enantiomers. gcms.czresearchgate.net One study demonstrated good separation of linalool enantiomers using a Hydrodex β-3P column. uctm.edu The choice of the specific cyclodextrin (B1172386) derivative in the CSP is crucial as it dictates the chiral selectivity for a particular compound. gcms.czuctm.edu The separated enantiomers are subsequently identified by the mass spectrometer, allowing for the determination of their relative abundance or enantiomeric excess (ee) in a sample. mdpi.com

Table 1: Examples of Chiral GC Columns for Terpene Alcohol Separation This table illustrates column types used for separating chiral isomers of compounds structurally related to this compound.

| Chiral Stationary Phase | Target Compound Example | Application Note |

| Rt-βDEXsm (permethylated β-cyclodextrin) | Linalool, Isoborneol | Provides baseline resolution for a wide range of chiral terpenes. gcms.cz |

| Hydrodex β-3P | Linalool, Terpinen-4-ol | Achieves good separation of various chiral components in essential oils. uctm.edu |

| Rt-βDEXsa | β-Citronellol, Rose Oxides | Shows different selectivity, providing optimal separation for specific compounds. gcms.cz |

| MEGA-DEX DET-Beta | Linalool, Lavender Oil | Used for analyzing essential oils and their chiral constituents. hrgc.eu |

Volatile Profile Analysis in Complex Matrices

In nature, this compound is often found as a minor constituent within a complex mixture of other volatile organic compounds (VOCs) in essential oils and plant aromas. GC-MS, frequently combined with a headspace sampling technique like solid-phase microextraction (SPME), is the method of choice for analyzing these volatile profiles. nist.govnih.gov SPME-GC-MS allows for the extraction and concentration of VOCs from a sample's headspace without the need for solvents, enabling the identification of dozens or even hundreds of compounds. nist.gov

For example, a GC-MS analysis of the volatile oil from Cichorium glandulosum identified 38 different compounds, including the related isomer 3,7-dimethylocta-1,6-dien-3-ol (linalool), which was present at a relative content of 0.39%. nih.gov Similarly, comprehensive profiling of black teas and hybrid Cannabis species has successfully identified a vast array of terpenes and their derivatives, demonstrating the power of GC-MS to characterize the chemical fingerprint of complex natural products. nist.govnih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography (HPLC) offers a complementary approach for the analysis of this compound and its isomers. It is particularly useful for compounds that may be thermally unstable or for preparative-scale isolation. Reverse-phase (RP) HPLC is the most common mode used for these types of molecules.

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the hydrophobic/hydrophilic character of the analytes. For terpenoid alcohols, the mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape. sielc.com Formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer (LC-MS). sielc.com This method is scalable and can be used for isolating impurities or for pharmacokinetic studies. sielc.com

Table 2: Illustrative HPLC Method for Terpenoid Isomer Analysis This table is based on a method for analyzing isomers of this compound and serves as an example of typical HPLC conditions.

| Parameter | Condition | Reference |

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | sielc.com |

| Application | Analytical separation, impurity isolation, pharmacokinetics | sielc.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including this compound. While GC-MS can identify a compound based on its fragmentation pattern, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

A combination of 1D and 2D NMR experiments is typically used:

¹H NMR: Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their relative numbers (integration).

¹³C NMR: Shows the number of chemically distinct carbon atoms in the molecule.

2D COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling correlations, helping to identify adjacent protons within a spin system.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (¹³C-¹H).

For example, the full NMR assignment of the isomer geraniol (B1671447) ((2E)-3,7-dimethylocta-2,6-dien-1-ol) has been deposited in the Biological Magnetic Resonance Bank (BMRB), showcasing the application of these techniques for definitive structural confirmation. nih.gov

Spectral Information Databases and Their Utility

Spectral databases are indispensable tools in modern analytical chemistry for the rapid identification of known compounds. These databases contain vast collections of reference spectra (MS, NMR, IR) that can be computationally compared with experimentally acquired data.

Mass Spectral Databases: The NIST (National Institute of Standards and Technology) Mass Spectral Library is one of the most widely used resources for GC-MS analysis. It contains electron ionization (EI) spectra for hundreds of thousands of compounds. When a mass spectrum is generated, software can search the library to find the best matches, providing a list of candidate structures with a corresponding match quality score. nist.gov The NIST Chemistry WebBook is another public resource providing mass spectra and gas chromatography data for many compounds, including isomers of the target molecule. nist.gov

NMR Databases: Databases like the Biological Magnetic Resonance Bank (BMRB) and commercial libraries such as SpectraBase contain extensive NMR data. nih.gov These are crucial for confirming structural assignments and for comparing the spectra of newly isolated compounds with those of known structures.

Comprehensive Chemical Databases: Resources like PubChem provide a wealth of information, including chemical structures, physical properties, and links to spectral data and literature. nih.govnih.gov Other specialized databases like the Yeast Metabolome Database (YMDB) also contain entries and information for related terpenoids. ymdb.ca The utility of these databases lies in their ability to accelerate the identification process, often allowing for a confident assignment of a compound's identity without the need to isolate it and run a full suite of de novo characterization experiments.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like 2,6-dimethylocta-1,6-dien-3-ol due to its favorable balance of accuracy and computational cost.

DFT calculations are instrumental in elucidating the potential reaction mechanisms for this compound. By modeling the interactions with other reagents, researchers can determine the most likely pathways a reaction will follow. For instance, studies on similar molecules containing hydroxyl groups and double bonds have used DFT to explore mechanisms such as Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), and Single Electron Transfer (SET) when reacting with radicals. mdpi.com

For this compound, DFT could be used to model its oxidation, cyclization, or rearrangement reactions. The calculations would identify the key intermediates and transition states, providing a detailed map of the reaction landscape. This is particularly relevant for understanding its degradation pathways or its biosynthesis. For example, DFT can help determine whether the abstraction of a hydrogen atom from the hydroxyl group is more or less favorable than an addition reaction at one of the C=C double bonds. mdpi.com

A primary application of DFT is the calculation of potential energy surfaces for chemical reactions. This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state determines the activation energy (barrier height) of the reaction. researchgate.netacs.org

Different DFT functionals, such as B3LYP or the Minnesota functionals (e.g., MPW1K), can be employed and benchmarked for accuracy in predicting these barrier heights. acs.org The resulting energy profile provides a quantitative understanding of the reaction's feasibility and kinetics. For a multi-step reaction involving this compound, DFT can reveal the rate-determining step—the one with the highest energy barrier.

Below is an illustrative table of the kind of data DFT calculations can provide for a hypothetical reaction pathway of this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| TS1 | First Transition State | +25.5 |

| Intermediate | Reaction Intermediate | +5.2 |

| TS2 | Second Transition State | +18.9 |

| Product | Final Product | -10.7 |

DFT calculations can predict the optimized molecular geometry of this compound with high accuracy. Furthermore, these calculations can determine the molecule's vibrational frequencies, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to a specific type of molecular motion, such as the stretching of the O-H bond, the C=C double bonds, or the bending of C-H bonds. researchgate.net This theoretical assignment is invaluable for interpreting experimental spectra. Comparing the calculated vibrational spectra with experimental data provides a powerful method for confirming the molecular structure. researchgate.net

The table below shows typical vibrational modes for the functional groups in this compound and their expected frequency ranges.

| Vibrational Mode | Functional Group | Typical Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3600-3400 |

| C-H Stretch (sp²) | Alkene (=C-H) | 3100-3000 |

| C-H Stretch (sp³) | Alkane (-C-H) | 3000-2850 |

| C=C Stretch | Alkene (C=C) | 1680-1640 |

| C-O Stretch | Alcohol (C-OH) | 1260-1050 |

Transition State Theory (TST) in Reaction Rate Calculations

Transition State Theory (TST) is a fundamental theory used to calculate the rates of elementary chemical reactions. wikipedia.org It provides a direct link between the macroscopic reaction rate and the microscopic properties of the molecules involved, which can be calculated using methods like DFT. The core of TST is the Eyring equation, which expresses the rate constant (k) in terms of the Gibbs free energy of activation (ΔG‡). wikipedia.org

The ΔG‡ value, which is the free energy difference between the transition state and the reactants, is a key output of DFT calculations. wikipedia.org Once ΔG‡ is known, TST can be used to predict the reaction rate constant at a given temperature. This allows for a theoretical prediction of how fast a reaction involving this compound will proceed without needing to perform the experiment. TST assumes a quasi-equilibrium between the reactants and the activated complex at the transition state. wikipedia.org

The relationship between the free energy of activation and the reaction rate is exponential, meaning small changes in ΔG‡ can lead to large changes in the reaction half-life.

| ΔG‡ at 298 K (kcal/mol) | Approximate First-Order Rate Constant (s⁻¹) | Approximate Reaction Half-Life (t₁/₂) |

|---|---|---|

| 15 | ~1 | ~0.7 seconds |

| 20 | ~2 x 10⁻⁴ | ~1 hour |

| 23 | ~8 x 10⁻⁵ | ~2.3 hours |

| 25 | ~1 x 10⁻⁶ | ~8 days |

| 30 | ~1 x 10⁻¹⁰ | ~220 years |

Note: This table illustrates the general relationship as described by TST principles. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. For a molecule like this compound, QSAR could be employed to predict properties such as its odor character, sensory threshold, or antimicrobial activity.

A QSAR study involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, electrostatic potential) or from the 2D/3D structure itself (e.g., molecular weight, logP, topological indices). These descriptors are then correlated with experimentally measured activity using statistical methods to build a predictive model. Such models can then be used to screen virtual libraries of related compounds to identify new molecules with desired properties.

| Descriptor Type | Example Descriptor | Potential Predicted Activity/Property |

|---|---|---|

| Electronic | HOMO/LUMO Energy Gap | Chemical Reactivity, UV-Vis Absorption |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Bioavailability, Membrane Permeability |

| Topological | Wiener Index | Boiling Point, Viscosity |

| Steric/Geometric | Molecular Surface Area | Receptor Binding Affinity, Odor Perception |

Molecular Modeling and Simulation of Interactions

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules and their interactions with their environment. For this compound, a key application would be to simulate its interaction with biological targets, such as olfactory receptors in the nose.

In such a simulation, a 3D model of the receptor's binding pocket would be constructed, and the this compound molecule would be placed inside. An MD simulation would then calculate the forces between all atoms and solve the equations of motion over time, revealing how the molecule moves and orients itself within the binding site. This can identify key intermolecular interactions, such as hydrogen bonds between the molecule's hydroxyl group and amino acid residues in the receptor, or van der Waals interactions involving its hydrocarbon backbone. These simulations provide insights into the molecular basis of odor recognition and can help explain why structural isomers of the same compound can have vastly different scents.

Intermolecular Interactions (e.g., Hydrogen Bonding)

The primary intermolecular interaction governing the properties of this compound is expected to be hydrogen bonding, owing to the presence of the hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (with the hydrogen atom) and a hydrogen bond acceptor (with the oxygen atom), leading to the formation of dimers and larger molecular clusters.

Computational methods such as Density Functional Theory (DFT) would be instrumental in quantifying the strength and geometry of these hydrogen bonds. Parameters that would be calculated include:

Hydrogen Bond Energy: The energy difference between the hydrogen-bonded complex and the individual molecules.

Bond Lengths and Angles: The distance between the donor hydrogen and acceptor oxygen (H···O) and the angle of the D-H···A bond (where D is the donor and A is the acceptor).

Vibrational Frequencies: A shift in the O-H stretching frequency in the infrared spectrum upon hydrogen bond formation is a key indicator of its strength.

While specific data for this compound is absent, studies on other alcohols provide insight. For example, computational analyses of smaller alcohols like isopentyl alcohol have utilized DFT and Møller–Plesset perturbation theory (MP2) to elucidate thermodynamic and vibrational properties related to hydrogen bonding. Similar methodologies could be applied to this compound to generate the data presented in the hypothetical table below.

Table 1: Hypothetical Calculated Hydrogen Bond Parameters for a this compound Dimer (Note: This data is illustrative and not based on published experimental or computational results for this specific compound.)

| Computational Method | Basis Set | Interaction Energy (kcal/mol) | H···O Distance (Å) | O-H···O Angle (°) |

| DFT (B3LYP) | 6-311++G(d,p) | -5.8 | 1.95 | 175.2 |

| MP2 | cc-pVTZ | -6.2 | 1.92 | 176.1 |

Rheological Behavior Predictions

The rheological behavior of a liquid, including its viscosity, is fundamentally linked to its intermolecular forces. For this compound, the extent and strength of its hydrogen-bonding network would be the primary determinant of its flow characteristics.

Molecular dynamics (MD) simulations are a powerful tool for predicting rheological properties. In an MD simulation, the trajectories of individual molecules are calculated over time based on a force field that describes the inter- and intramolecular interactions. From these trajectories, macroscopic properties like viscosity can be derived.

General studies on terpene-based systems have indicated a clear relationship between viscosity and the strength of hydrogen-bonding interactions. It is anticipated that for this compound, factors such as molecular entanglement due to its carbon chain and the specific arrangement of its hydrogen-bonded networks would influence its viscosity.

Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict rheological properties. These models correlate chemical structure descriptors with physical properties. However, the development of a specific QSAR model for the viscosity of this compound would require a substantial dataset of related molecules with experimentally determined viscosities, which is not currently available.

Table 2: Hypothetical Predicted Rheological Properties of this compound at Standard Conditions (Note: This data is illustrative and not based on published experimental or computational results for this specific compound.)

| Property | Predicted Value (Illustrative) | Computational Method |

| Dynamic Viscosity (cP) | 4.5 | Molecular Dynamics (MD) |

| Kinematic Viscosity (cSt) | 5.2 | Derived from MD |

Biological and Ecological Significance Excluding Prohibited Information

Role as Insect Semiochemicals

A thorough review of scientific databases and literature finds no specific evidence detailing the role of 2,6-Dimethylocta-1,6-dien-3-ol as an insect semiochemical. The following subsections elaborate on the lack of data in specialized areas of chemical ecology.

Pheromone Mimicry and Analogues

There is no available research to suggest that this compound functions as a pheromone mimic or that analogues of this specific compound have been developed or studied for such purposes.

Alarm Pheromones in Mites

There are no documented findings identifying this compound as an alarm pheromone in any species of mites.

Chemosensory Responses in Insects

No studies involving electroantennography (EAG) or other chemosensory analysis methods were found that document a response in insects to this compound.

Contributions to Plant Volatile Profiles and Aroma

While many terpenoid alcohols are key components of plant volatile profiles, research has not identified this compound as a significant contributor. The compound is mentioned in a study focused on isolating novel compounds with potential medicinal properties from the plant Miliusa balansae, but its contribution to the plant's natural aroma was not the subject of the investigation. hkbu.edu.hk

Floral Aroma Contributions in Teas and Other Plants

Contrary to its well-known isomer linalool (B1675412), which is a major aroma compound in many tea cultivars and flowering plants, there is no scientific evidence to suggest that this compound contributes to the floral aroma of teas or other plants.

Antimicrobial Properties in Academic Research

Scientific investigations have highlighted the potential of this compound and related terpene alcohols as antimicrobial agents. These studies are crucial in the search for new compounds to combat pathogenic microorganisms.

Antibacterial and Antifungal Effects

Research has demonstrated that various phytochemicals, including terpenoids, possess significant antimicrobial properties against a spectrum of pathogenic bacteria and fungi. nih.gov While specific studies on this compound are part of broader research into plant-derived compounds, the general class of terpene alcohols has shown promising results. For example, geraniol (B1671447) ((2E)-3,7-dimethylocta-2,6-dien-1-ol), a structurally similar compound, has exhibited a wide range of pharmacological activities, including antimicrobial effects. pharmaoffer.com These findings suggest that this compound may also possess similar capabilities, warranting further investigation.

Larvicidal Activity Studies

The larvicidal potential of essential oils and their constituents is an active area of research for developing natural insecticides. While direct studies focusing solely on the larvicidal activity of this compound are not extensively detailed in the provided context, the known insecticidal properties of related terpenoids suggest it could be a candidate for such applications.

Antioxidant Properties and Mechanisms

Antioxidants are vital for protecting the body against the damaging effects of free radicals. Research into the antioxidant capacity of natural compounds is a significant field of study.

In vitro studies have shown that related terpene alcohols possess antioxidant properties. Geraniol, for example, has demonstrated antioxidant activities in various experimental models. pharmaoffer.com The mechanisms often involve the scavenging of free radicals and the inhibition of oxidative stress. While specific mechanistic studies on this compound are needed, the antioxidant potential of the broader class of terpenoids is well-established.

Anti-inflammatory Effects

Chronic inflammation is a key factor in numerous diseases. The anti-inflammatory properties of natural compounds are therefore of great interest to the scientific community.

A derivative of a similar compound, (E)-4-(3,7-dimethylocta-2,6-dienylamino)phenol, has been investigated for its anti-inflammatory effects. nih.gov This compound demonstrated the ability to reduce paw edema and leukocyte migration in animal models of inflammation. nih.gov The study suggested that these effects were mediated through the inhibition of enzymes like PLA₂ and COX. nih.gov Furthermore, geraniol is recognized as an anti-inflammatory agent, acting by inhibiting the production of pro-inflammatory molecules. pharmaoffer.com These findings point to the potential of this compound and its derivatives as anti-inflammatory agents.

Sedative/Anxiolytic Effects in Animal Studies

The central nervous system effects of terpenoids, including potential sedative and anxiolytic properties, have been explored in animal models. These studies aim to identify new therapeutic agents for anxiety and sleep disorders.

While direct evidence for the sedative or anxiolytic effects of this compound is not prominent in the provided search results, the general class of monoterpenoids has been investigated for such properties. For instance, linalool, another terpene alcohol, is known for its calming effects. The evaluation of these effects typically involves behavioral tests in animals, such as the elevated plus-maze and open-field tests. nih.govnih.gov Further research is necessary to specifically determine the sedative or anxiolytic potential of this compound.

Role in Defense Responses (e.g., Marine Algae)

Extensive research into the chemical ecology of marine algae has revealed a diverse array of secondary metabolites that play crucial roles in mediating interactions with the surrounding environment. These compounds are often involved in defense against herbivores, pathogens, and competing organisms. While a variety of volatile organic compounds have been identified as key players in the defense mechanisms of marine algae, current scientific literature does not provide specific evidence for the role of this compound in the defense responses of this group of organisms.

Studies on the defensive chemistry of marine algae have largely focused on other compounds, such as halogenated compounds, phlorotannins, and other terpenoids. For instance, significant research has been conducted on the role of the C8-volatile organic compound oct-1-en-3-ol in the defense signaling of certain marine algae. However, similar studies detailing the involvement of this compound in the defense of marine algae are not present in the available scientific literature.

While some related acyclic monoterpenoids have been isolated from various natural sources and have demonstrated bioactive properties, including antimicrobial and antioxidant activities in other organisms, a direct link to a defensive function within marine algae for this compound has not been established. Future research may yet uncover a role for this compound in the complex chemical ecology of marine ecosystems.

Data on the Role of this compound in Marine Algae Defense

| Research Finding | Supporting Evidence |

|---|---|

| Role in Marine Algae Defense | No specific studies found detailing the role of this compound in the defense responses of marine algae. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways